BenchChemオンラインストアへようこそ!

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

Physicochemical Property Basicity pKa

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a specialized heterocyclic building block that combines a 1,2,4-oxadiazole core with a gem-difluorinated piperidine moiety. This compound is primarily utilized in medicinal chemistry as a fragment for tuning the physicochemical properties of drug candidates.

Molecular Formula C9H13F2N3O
Molecular Weight 217.22
CAS No. 2097868-07-8
Cat. No. B2738982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
CAS2097868-07-8
Molecular FormulaC9H13F2N3O
Molecular Weight217.22
Structural Identifiers
SMILESCC1=NOC(=N1)CN2CCC(CC2)(F)F
InChIInChI=1S/C9H13F2N3O/c1-7-12-8(15-13-7)6-14-4-2-9(10,11)3-5-14/h2-6H2,1H3
InChIKeyRKBDPDSTQHKLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole (CAS 2097868-07-8): Core Building Block for Fine-Tuning Amine Basicity in Lead Optimization


5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a specialized heterocyclic building block that combines a 1,2,4-oxadiazole core with a gem-difluorinated piperidine moiety. This compound is primarily utilized in medicinal chemistry as a fragment for tuning the physicochemical properties of drug candidates. The defining feature of this scaffold is the 4,4-difluoropiperidine group, which imparts a significantly reduced amine basicity compared to unsubstituted piperidine [1]. This property is critical for controlling off-target interactions, particularly with the hERG potassium channel, and for modulating metabolic stability . As a '3D fragment' for fragment-based drug discovery, its conformational preferences and lead-likeness have been systematically evaluated, making it a rationally selected building block for modern drug design campaigns [2].

Why 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Piperidine Analogs


The 4,4-difluoropiperidine moiety in this compound is not a simple structural variation; it fundamentally alters the physicochemical profile of the molecule. Non-fluorinated piperidine analogs possess a high basicity (pKa ≈ 11.2) that is strongly associated with hERG channel affinity and phospholipidosis risk. The gem-difluoro substitution lowers the amine pKa by approximately 3.0 log units to 8.2, placing it in a safer range for cardiac safety [1]. This difference is not linear; a single fluorine substitution (4-fluoropiperidine) results in a smaller pKa reduction, failing to fully mitigate hERG concerns. Furthermore, the conformational rigidity introduced by the gem-difluoro group alters the spatial orientation of the piperidine ring, which can critically affect target binding and selectivity [2]. Therefore, replacing this exact building block with an unfluorinated or mono-fluorinated piperidine analog during lead optimization is likely to reintroduce off-target liabilities and compromise the carefully balanced property profile.

Quantitative Head-to-Head and Class-Level Evidence for 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole vs. Analogous Building Blocks


Amine Basicity Reduction (pKa Shift) vs. Unsubstituted Piperidine

The 4,4-difluoropiperidine moiety, which is directly conjugated to the oxadiazole core, exhibits a dramatically lower basicity compared to the unsubstituted piperidine analog. For the piperidine building block, the experimentally confirmed ΔpKa is -3.14 to -3.15 units [1]. This is consistent with the predicted pKa for 4,4-difluoropiperidine hydrochloride of 8.20±0.10 , while unsubstituted piperidine has a literature pKa of 11.22 [2]. A mono-fluorinated 4-fluoropiperidine exhibits a significantly smaller pKa reduction, demonstrating that the gem-difluoro substitution is uniquely effective at lowering basicity [1].

Physicochemical Property Basicity pKa Medicinal Chemistry

Predicted hERG Liability Attenuation Through Basicity Control

Computational chemoinformatic analysis of fluorinated piperidine fragments has established a direct correlation between calculated pKa values and predicted hERG channel affinity. Studies show that the notable lowering of basicity achieved by gem-difluorination is correlated with a reduction in hERG affinity, a critical source of cardiac toxicity [1]. This class-level inference applies directly to the target compound: the 4,4-difluoropiperidine moiety's pKa of ~8.2 positions it in a significantly safer zone compared to piperidine (pKa ~11.2) or mono-fluorinated analogs, which are known to carry higher hERG risk [2]. The strategic use of gem-difluorination to reduce basicity was a key design element in the development of Risdiplam, where it successfully resolved hERG inhibition issues present in earlier lead compounds [3].

Cardiac Safety hERG Off-target Liability Basicity

Lipophilicity Modulation (LogP Shift) vs. Unsubstituted Piperidine

The introduction of two fluorine atoms at the 4-position of the piperidine ring shifts the lipophilicity of the fragment. Experimentally determined LogP values for 4,4-difluoropiperidine derivatives are consistently higher than their unsubstituted counterparts [1]. While unsubstituted piperidine has a measured LogP of approximately 0.15 [2], 4,4-difluoropiperidine has a computed LogP around 0.37 . This modest but significant increase in lipophilicity can enhance passive membrane permeability without pushing the molecule into a higher lipophilicity risk zone (LogP > 5), which is associated with poor solubility and increased metabolic clearance.

Lipophilicity LogP Physicochemical Property Permeability

Metabolic Stability Enhancement via Gem-Difluorination

Systematic study of intrinsic microsomal clearance (Cl_int) within a series of mono- and difluorinated piperidine derivatives has shown that gem-difluorination at the 4-position generally improves metabolic stability compared to unsubstituted and mono-fluorinated analogs [1]. The electron-withdrawing effect of the fluorine atoms reduces the electron density on the piperidine nitrogen and adjacent carbons, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. While specific Cl_int values for individual derivatives vary depending on the full scaffold, the class-level effect of gem-difluorination is a well-documented strategy for blocking metabolic soft spots on saturated heterocycles [2].

Metabolic Stability Intrinsic Clearance ADME Fluorination

Conformational Rigidity and 3D Fragment Profile vs. Non-Fluorinated Piperidines

The gem-difluoro substitution at the 4-position introduces conformational rigidity to the piperidine ring, altering the equilibrium between chair conformers. NMR studies have measured the N-H inversion rate and conformational equilibria of 4,4-difluoropiperidine, revealing an activation energy (Ea) of 13.9 kcal/mol in methanol and 13.5 kcal/mol in chloroform [1]. This rigidity confers a more defined three-dimensional shape compared to the highly flexible unsubstituted piperidine ring, which can rapidly interconvert between conformers. Chemoinformatic analysis has identified fluorinated piperidines as superior '3D fragments' for fragment-based drug discovery, with higher Fsp3 (fraction of sp3-hybridized carbons) and better lead-likeness scores compared to flat, aromatic scaffolds [2]. The target compound, with its 4,4-difluoropiperidine moiety, inherits this enhanced three-dimensionality, potentially improving target selectivity and reducing non-specific binding.

Conformational Analysis 3D Fragment Fragment-Based Drug Discovery Fsp3

Optimal Research and Industrial Application Scenarios for 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole Based on Verified Evidence


Late-Stage Lead Optimization for Cardiac Safety (hERG Liability Reduction)

This compound is ideally suited as a direct replacement for a non-fluorinated piperidine building block when a lead series exhibits hERG channel inhibition. Its pKa of ~8.2 (vs. ~11.2 for piperidine) significantly reduces the concentration of positively charged amine at physiological pH, which is a known driver of hERG block. This application is supported by chemoinformatic correlation between pKa and hERG affinity [1].

Fragment-Based Drug Discovery (FBDD) Library Design for 3D Fragment Collections

As a validated '3D fragment' with enhanced conformational rigidity (Ea = 13.9 kcal/mol for N-H inversion) and a high Fsp3 score, this compound is a strategic addition to fragment screening libraries. Its three-dimensional shape increases the probability of identifying novel, selective hits with good lead-likeness properties [2].

Scaffold-Hopping to Improve Microsomal Stability

When a lead compound containing an unsubstituted piperidine shows rapid intrinsic clearance in human liver microsome assays, this building block can serve as a direct scaffold-hop. The electron-withdrawing gem-difluoro substitution protects against oxidative metabolism, a strategy validated by systematic studies comparing fluorinated and non-fluorinated analogs [3].

Modulating CNS Permeability Through Fine-Tuned Lipophilicity

For central nervous system (CNS) drug discovery programs, this compound offers a calculated LogP of ~0.37 for its piperidine moiety, representing a modest increase over piperidine (LogP ~0.15). This places it in the optimal CNS drug-like range (LogP 1-3 for the final compound) and can be leveraged to improve passive BBB penetration without excessive lipophilicity .

Quote Request

Request a Quote for 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.